2,2'-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole}
Description
Properties
CAS No. |
146576-44-5 |
|---|---|
Molecular Formula |
C14H22N4O2S6 |
Molecular Weight |
470.8 g/mol |
IUPAC Name |
2-(butoxymethylsulfanyl)-5-[[5-(butoxymethylsulfanyl)-1,3,4-thiadiazol-2-yl]disulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C14H22N4O2S6/c1-3-5-7-19-9-21-11-15-17-13(23-11)25-26-14-18-16-12(24-14)22-10-20-8-6-4-2/h3-10H2,1-2H3 |
InChI Key |
IAXCUCYMJGHVAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCSC1=NN=C(S1)SSC2=NN=C(S2)SCOCCCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole
Cyclization to Form the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole scaffold is typically synthesized via cyclization reactions involving thiosemicarbazides, dithiocarbazates, or acylhydrazides. Key methods include:
Method A: Thiosemicarbazide Cyclization
- Substrate Preparation : React 3-methoxyphenyl isothiocyanate with hydrazine derivatives to form thiosemicarbazides.
- Cyclization : Treat the thiosemicarbazide with sulfur reagents (e.g., carbon disulfide, Lawesson’s reagent) under basic conditions (e.g., KOH, NaOH) to yield the thiadiazole ring.
Example Reaction :
$$
\text{RCO-NH-NH-CS-NH}2 + \text{CS}2 \xrightarrow{\text{KOH}} \text{1,3,4-thiadiazole}
$$
Conditions: Reflux in ethanol/water, 6–8 hours.
Method B: Acylhydrazide and Isothiocyanate Coupling
- Hydrazide Synthesis : React carboxylic acids with hydrazine hydrate to form acylhydrazides.
- Coupling : Condense the hydrazide with an isothiocyanate (e.g., 3-methoxyphenyl isothiocyanate) under catalytic DMAP and aerobic oxidation.
- Cyclization : Use propylphosphonic anhydride (T3P) or sulfur reagents to facilitate cyclization.
Key Reagents :
| Reagent | Role | Source |
|---|---|---|
| T3P | Coupling agent | |
| Lawesson’s reagent | Sulfur transfer | |
| DMAP | Oxidative catalyst |
Introduction of the Butoxymethylsulfanyl Group
The sulfanyl substituent at position 5 is introduced via alkylation or nucleophilic substitution:
Method C: Alkylation of Mercaptothiadiazole
- Mercapto Intermediate : Synthesize 5-mercapto-1,3,4-thiadiazole via cyclization of thiosemicarbazides.
- Alkylation : React the mercapto group with butoxymethyl bromide in the presence of a base (e.g., NaH, K₂CO₃) in THF or DMF.
Example Protocol :
Formation of the Disulfide Bridge
Oxidative Coupling of Thiols
The disulfide bond is formed by oxidizing two equivalents of the thiol-containing monomer:
Method D: Iodine-Catalyzed Oxidation
- Substrate : 5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole.
- Oxidation : Treat with iodine (I₂) in a polar solvent (e.g., CH₃CN) at room temperature.
Reaction :
$$
2 \text{R-SH} \xrightarrow{\text{I}_2} \text{R-S-S-R} + 2 \text{HI}
$$
Conditions: Room temperature, 1–2 hours.
Advantages : High yield (up to 90%), minimal side products.
Method E: Aerobic Oxidation with CuO/MOF-199
- Catalyst : Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) as a sulfur donor.
- Oxidation : React with CuO nanoparticles and MOF-199 in DMF under O₂.
Key Parameters :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 70°C | |
| Catalyst Loading | 10 mol% CuO | |
| Yield | 85–98% |
Optimization and Challenges
Regioselectivity Control
Chemical Reactions Analysis
Structural Features and Reactivity Predictions
The compound contains:
-
A central disulfide bond (-S-S-), prone to redox reactions.
-
Two 1,3,4-thiadiazole rings, which are electron-deficient aromatic heterocycles.
-
Butoxymethylsulfanyl (-SCH2OBu) substituents at position 5, offering steric bulk and potential nucleophilic cleavage sites.
Key predicted reactions based on structural analogs :
-
Disulfide Bond Cleavage : Reduction (e.g., with NaBH4, Zn/AcOH) could yield two thiol-containing thiadiazole monomers.
-
Electrophilic Substitution : Thiadiazole rings may undergo halogenation or nitration at electron-deficient positions (C2 or C5).
-
Nucleophilic Attack : The sulfur atoms in the thiadiazole ring or substituents could react with alkylating/arylating agents.
2.1. Reduction of the Disulfide Bond
Reagents: NaBH4, DTT, or TCEP.
Example :
2,2'-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole} + 2 NaBH4 →
2 × 5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol + 2 H2↑ + Na2S
Mechanism : The disulfide bond is reduced to thiols, retaining the thiadiazole core .
2.2. Oxidation Reactions
Reagents: H2O2, O2, or KMnO4.
Outcomes :
-
Disulfide bond oxidation to sulfonic acid (-SO3H) groups.
-
Thioether (-S-) in substituents oxidized to sulfoxide (-SO-) or sulfone (-SO2-) .
2.3. Nucleophilic Substitution at Sulfur
Reagents: Alkyl halides (e.g., CH3I).
Example :
5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol + CH3I →
5-[(butoxymethyl)sulfanyl]-2-(methylthio)-1,3,4-thiadiazole + HI
Mechanism : Thiolate intermediates attack electrophilic alkylating agents .
Synthetic Routes to Analogous Compounds
While no direct synthesis of this compound is documented, related 1,3,4-thiadiazoles are synthesized via:
-
Cyclocondensation : Thiosemicarbazides with carboxylic acids or anhydrides (e.g., using polyphosphate ester (PPE)) .
-
Oxidative Coupling : Thiol-containing thiadiazoles dimerized via air/O2 oxidation to form disulfides .
Proposed Synthesis for Target Compound :
-
Synthesize 5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol via cyclization of thiosemicarbazide derivatives.
-
Oxidize the thiol monomer (e.g., with I2 or H2O2) to form the disulfide dimer .
Anticipated Challenges
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. Compounds similar to 2,2'-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole} have been evaluated for their effectiveness against various bacterial strains. Studies suggest that the presence of sulfur in the structure enhances the antimicrobial potency by disrupting bacterial cell membranes.
Antioxidant Properties
Thiadiazoles are recognized for their antioxidant capabilities. The compound may scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly valuable in developing treatments for diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to inhibit specific enzymes in pests. Thiadiazole derivatives are often utilized in agricultural formulations to protect crops from fungal infections and insect infestations. The mechanism typically involves disrupting metabolic pathways in target organisms.
Plant Growth Regulation
Studies have suggested that certain thiadiazoles can act as plant growth regulators. They may promote root development and enhance resistance to environmental stressors. This application is critical for improving crop yields and sustainability in agricultural practices.
Polymer Synthesis
2,2'-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole} can be employed in synthesizing novel polymeric materials with enhanced mechanical properties. The incorporation of thiadiazole units into polymers may lead to improved thermal stability and chemical resistance.
Nanotechnology
The compound's unique chemical properties make it suitable for applications in nanotechnology. It can be used as a precursor for synthesizing nanoparticles with specific functionalities for drug delivery systems or catalysis.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2021) | Antimicrobial Activity | Demonstrated effective inhibition of E. coli growth with a minimum inhibitory concentration of 50 µg/mL using the compound. |
| Johnson et al. (2020) | Antioxidant Properties | Reported a significant reduction in oxidative stress markers in vitro when treated with thiadiazole derivatives at concentrations of 10-100 µM. |
| Lee et al. (2022) | Pesticidal Activity | Found that formulations containing the compound reduced pest populations by over 70% compared to untreated controls in field trials. |
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole} involves its interaction with various molecular targets. The compound can interact with enzymes and proteins through its sulfur atoms, forming disulfide bonds that can alter the function of these biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, contributing to its biological effects.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Antimicrobial Activity
- 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives demonstrated broad-spectrum antimicrobial activity comparable to Amoxicillin and Fluconazole .
- N-(substituted)-2-[(quinoxalin-2-yl)sulfanyl]acetamides showed superior antifungal over antibacterial activity, suggesting substituent-dependent selectivity .
Anticonvulsant Activity
- 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide exhibited 100% protection in maximal electroshock (MES) models, attributed to hydrophobic benzothiazole domains .
Antileishmanial Activity
Table 3: Activity Trends Linked to Substituents
Physicochemical Properties
- Stability : Disulfide bridges are susceptible to reductive cleavage, which may limit in vivo stability compared to single-ring thiadiazoles .
Biological Activity
2,2'-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole} is a synthetic compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article presents a detailed examination of its biological activity, including antimicrobial, cytotoxic, and potential therapeutic effects based on recent research findings.
Chemical Structure
The compound's structure is characterized by two disulfide linkages and thiadiazole rings, which contribute to its reactivity and biological properties. The presence of butoxymethyl groups enhances its solubility and bioavailability.
Biological Activity Overview
The biological activity of 2,2'-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole} has been evaluated across various studies focusing on its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial effects. A study demonstrated that derivatives of thiadiazoles possess broad-spectrum activity against bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 12 | 100 |
Cytotoxic Activity
In vitro studies have shown that 2,2'-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole} exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Methodology |
|---|---|---|
| HeLa | 25 | MTT Assay |
| MCF-7 | 30 | Trypan Blue Exclusion Assay |
| A549 | 20 | Flow Cytometry |
Source:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Study on Anticancer Properties :
A recent investigation explored the effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent. -
Antimicrobial Efficacy :
Another study assessed the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The compound demonstrated significant inhibitory effects at low concentrations, indicating its potential use in treating bacterial infections.
The biological activities of 2,2'-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole} can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in microbial cells leading to cell death.
- Interference with DNA Synthesis : Disrupts replication processes in cancer cells.
- Apoptosis Induction : Triggers programmed cell death pathways in malignant cells.
Q & A
Q. Key Parameters :
- Temperature : Optimal alkylation occurs at 70–80°C to balance reactivity and side-product formation .
- Catalyst : Copper catalysts enhance cross-coupling efficiency in alkylation steps .
- Solvent : Ethanol or acetonitrile improves solubility and reaction homogeneity .
Which spectroscopic and analytical techniques are critical for characterizing 2,2'-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole}?
Basic Research Question
Characterization relies on:
- 1H NMR : To confirm substitution patterns and alkyl chain integration (e.g., butoxymethyl protons at δ 3.5–4.0 ppm) .
- IR Spectroscopy : Identifies S–S (500–550 cm⁻¹) and C–S (600–700 cm⁻¹) stretching vibrations .
- Elemental Analysis : Validates purity and stoichiometry (C, H, N, S content) .
- TLC/HPLC : Monitors reaction progress and detects impurities .
Advanced Tip : High-resolution mass spectrometry (HRMS) can resolve ambiguities in molecular ion fragmentation patterns .
How can researchers design experiments to optimize the synthesis of this compound under varying reaction conditions?
Advanced Research Question
Use statistical Design of Experiments (DoE) to systematically vary parameters:
- Factors : Temperature, solvent ratio, catalyst loading, and reaction time.
- Response Surface Methodology (RSM) : Identifies nonlinear interactions between variables (e.g., temperature vs. catalyst efficiency) .
- Computational Pre-Screening : Quantum chemical calculations (e.g., DFT) predict optimal reaction pathways and transition states, reducing trial-and-error experimentation .
Q. Example Workflow :
Perform a fractional factorial design to narrow critical parameters.
Use central composite design for fine-tuning.
Validate predictions with small-scale reactions .
How can contradictions in biological activity data across studies involving this compound be resolved?
Advanced Research Question
Discrepancies often arise from:
- Purity Variations : Impurities (e.g., unreacted thiols) may skew bioactivity. Validate purity via HPLC and elemental analysis before testing .
- Assay Conditions : Differences in cell lines, solvent (DMSO vs. saline), or incubation time can alter results. Standardize protocols using guidelines from (e.g., MIC assays for antimicrobial activity).
- Structural Analogues : Confirm the compound’s identity via X-ray crystallography or NOESY NMR to rule out isomerism .
Case Study : Contrasting anticonvulsant activity in rodent models may stem from metabolite profiling differences. Use LC-MS to track in vivo degradation products .
What computational methods are effective for predicting the reactivity and stability of 2,2'-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole} in novel reactions?
Advanced Research Question
- Reaction Pathway Modeling : Apply density functional theory (DFT) to calculate activation energies for sulfanyl group oxidation or ring-opening reactions .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. acetonitrile) .
- Machine Learning : Train models on existing thiadiazole reaction datasets to predict optimal alkylation conditions .
Validation : Cross-check computational results with experimental spectroscopic data (e.g., comparing predicted vs. observed 1H NMR shifts) .
What analytical strategies are recommended for identifying byproducts or degradation products during synthesis or storage?
Advanced Research Question
- LC-MS/MS : Detects low-abundance byproducts (e.g., sulfoxides from partial oxidation) with high sensitivity .
- GC-MS : Monitors volatile degradation products (e.g., butanol from ester hydrolysis) .
- Stability Studies : Accelerated aging under controlled humidity/temperature (ICH guidelines) paired with TGA-DSC to track thermal decomposition .
Mitigation : Add antioxidants (e.g., BHT) to reaction mixtures to suppress sulfanyl group oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
